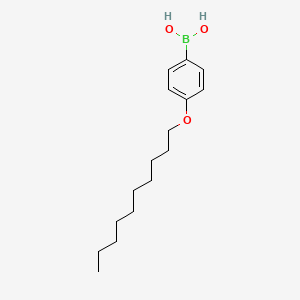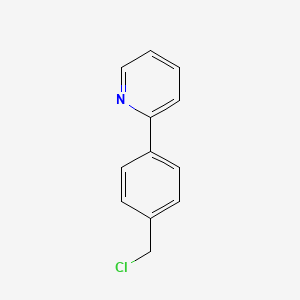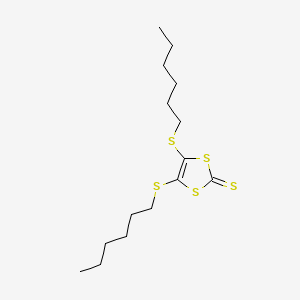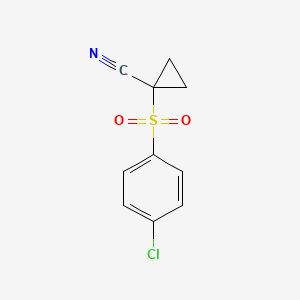
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Overview
Description
The compound 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile is a molecule that features a cyclopropane core with a sulfonyl and a nitrile group attached. This structure is of interest due to the unique reactivity of the cyclopropane ring and the potential for further functionalization through the sulfonyl and nitrile groups.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. One approach involves the use of lithiated sulfoximines that undergo Michael reactions with enones to form cyclopropanes . This method is highly diastereoselective and can produce cyclopropanes with high enantiomeric purities. Another synthesis route for trichlorocyclopropane derivatives, which could be related to the target molecule, involves the reaction of sulfides with dichlorocarbene, followed by a sigmatropic rearrangement and cyclopropanation .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex, with the potential for various interactions. For instance, trichlorocyclopropane derivatives have been studied using NMR and X-ray diffraction, revealing intramolecular CH-π interactions and the formation of intermolecular halogen bonds . These structural analyses are crucial for understanding the reactivity and properties of the cyclopropane ring.
Chemical Reactions Analysis
Cyclopropane rings can participate in a variety of chemical reactions. The presence of a sulfonyl group can lead to different reaction pathways. For example, cyclopropanesulfonyl chloride has been shown to undergo hydrolysis and react with tertiary amines, with the three-membered ring influencing the reaction mechanisms . Additionally, the use of sulfones as carbene equivalents can facilitate the synthesis of 1,1-dialkylcyclopropanes through carbometalation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their substituents. The presence of a sulfonyl group, for instance, can affect the molecule's polarity, solubility, and stability. The synthesis of mono-fluorinated cyclopropanes using a fluorovinyl sulfonium salt indicates the potential for introducing fluorine atoms into the cyclopropane ring, which can significantly alter the compound's properties . Furthermore, the development of new cyclopropanone equivalents, such as 1-(arylsulfonyl)cyclopropanol, showcases the versatility of cyclopropane derivatives in organic synthesis .
Scientific Research Applications
Antimicrobial Activities
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile shows potential in antimicrobial applications. A study synthesized various compounds, including those related to 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile, demonstrating significant antimicrobial activity against Gram-negative and Gram-positive bacteria. Some compounds even exhibited higher antifungal activity compared to standard treatments (Hafez, El-Gazzar, & Zaki, 2016).
Synthesis and Chemical Behavior
Research on 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile contributes to the understanding of chemical synthesis and reactions. One study explored the nucleophilic substitutions of related cyclopropane derivatives catalyzed by palladium, providing insights into regioselective synthesis and potential applications in organic chemistry (Stolle et al., 1992).
Medicinal Chemistry
In medicinal chemistry, derivatives of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile have been explored. A study synthesized enantiomers of a related compound, which showed promising results as thromboxane receptor antagonists and thromboxane synthase inhibitors. This indicates potential therapeutic applications in cardiovascular diseases (Bhagwat et al., 1993).
Antiviral Activity
The compound's derivatives also show promise in antiviral research. A study synthesized derivatives that demonstrated certain antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).
Organic Synthesis
Research into organic synthesis and stereoselective functionalization has been conducted using related cyclopropane derivatives. This research provides valuable insights into the synthesis of complex organic molecules, which can have implications in various fields including drug development and materials science (Kopp et al., 2005).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-8-1-3-9(4-2-8)15(13,14)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFJOAXHBJOWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168948 | |
| Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
CAS RN |
170803-70-0 | |
| Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170803700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B3032340.png)
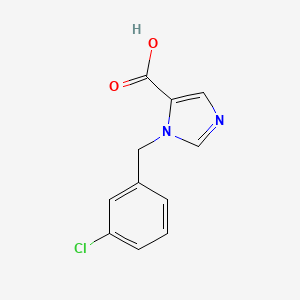
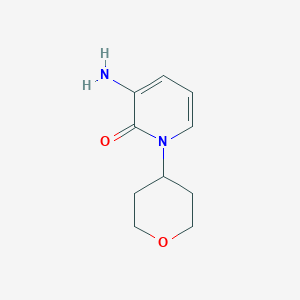
![6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B3032345.png)
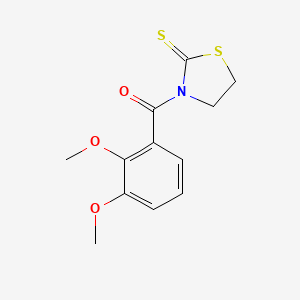
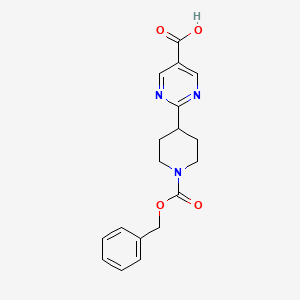
![1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3032352.png)
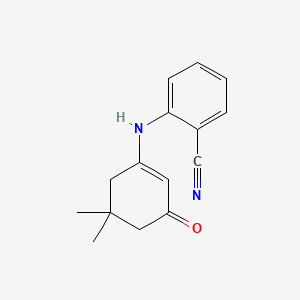
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B3032356.png)
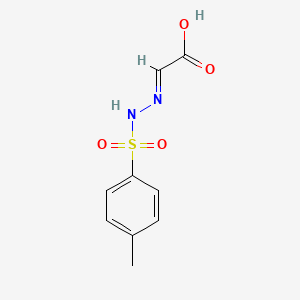
![benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate](/img/structure/B3032358.png)
